molecular formula C20H16N2O4S B11468355 7-(7-methoxy-1,3-benzodioxol-5-yl)-3-phenyl-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one

7-(7-methoxy-1,3-benzodioxol-5-yl)-3-phenyl-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11468355
M. Wt: 380.4 g/mol
InChI Key: PJNTUUPTGQGMFB-UHFFFAOYSA-N
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Description

7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-PHENYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE: is a complex organic compound that features a unique combination of benzodioxole, phenyl, and thiazolopyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-PHENYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzodioxole Moiety: This involves the methoxylation of a suitable precursor to form the 7-methoxy-1,3-benzodioxole structure.

    Construction of the Thiazolopyridine Core: This step involves the cyclization of appropriate intermediates under controlled conditions to form the thiazolopyridine ring.

    Coupling Reactions: The final step involves coupling the benzodioxole and thiazolopyridine moieties through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This typically includes:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzodioxole moieties.

    Reduction: Reduction reactions can target the thiazolopyridine ring, potentially altering its electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate enzyme activities and receptor binding.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry

In the industrial sector, the compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-PHENYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

    1-Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have shown similar biological activities.

    Benzodioxole Derivatives: Compounds such as 7-methoxy-1,3-benzodioxole-5-carboxylic acid exhibit related chemical properties.

Uniqueness

The uniqueness of 7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-PHENYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE lies in its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C20H16N2O4S

Molecular Weight

380.4 g/mol

IUPAC Name

7-(7-methoxy-1,3-benzodioxol-5-yl)-3-phenyl-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C20H16N2O4S/c1-24-14-7-12(8-15-19(14)26-10-25-15)13-9-16(23)21-18-17(22-27-20(13)18)11-5-3-2-4-6-11/h2-8,13H,9-10H2,1H3,(H,21,23)

InChI Key

PJNTUUPTGQGMFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3CC(=O)NC4=C3SN=C4C5=CC=CC=C5

Origin of Product

United States

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